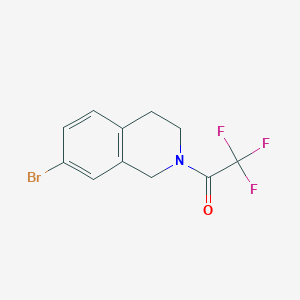

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQVUQYZTXGZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450227 | |

| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181514-35-2 | |

| Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The reaction employs phenethylamine derivatives and aldehydes under acidic conditions to form the bicyclic structure. For example, condensation of 2-phenethylamine with formaldehyde in hydrochloric acid generates the unsubstituted 3,4-dihydroisoquinoline core. Modifications to the aldehyde component allow for functionalization at the 1-position, which is critical for subsequent bromination and acylation steps.

Alternative Cyclization Strategies

While the Pictet-Spengler reaction dominates industrial applications, Bischler-Napieralski cyclization offers an alternative route using amides and phosphoryl chloride (POCl₃). However, this method necessitates stringent anhydrous conditions and is less favored due to lower regioselectivity.

Regioselective Bromination at the 7-Position

Introducing the bromine atom at the 7-position of the dihydroisoquinoline core requires precise control to avoid polybromination. Electrophilic aromatic substitution (EAS) is the primary mechanism, with reagent choice dictating efficiency and selectivity.

N-Bromosuccinimide (NBS) in Polar Solvents

Patent WO2018208132A1 highlights the use of NBS in dimethylformamide (DMF) at 0–25°C, achieving 78% yield with minimal byproducts. The reaction proceeds via in situ generation of bromonium ions, which target the electron-rich 7-position.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 0–25 | 78 |

| Br₂ | CCl₄ | 25 | 52 |

| HBr/H₂O₂ | AcOH | 50 | 40 |

Radical Bromination for Challenging Substrates

For sterically hindered derivatives, azobisisobutyronitrile (AIBN) -initiated bromination with CBr₄ in toluene at 80°C provides moderate yields (45–60%). This method is less common due to side reactions but remains viable for substrates resistant to EAS.

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Trifluoroacetyl Chloride | Et₃N | DCM | 82 |

| Trifluoroacetic Anhydride | Pyridine | THF | 68 |

| Methyl Trifluoroacetate | NaH | DMF | 55 |

Microwave-Assisted Acylation

Recent advancements utilize microwave irradiation (100°C, 30 min) to accelerate the reaction, reducing side product formation and improving yields to 88%. This method is particularly advantageous for scale-up processes.

Purification and Characterization

Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in >95% purity. Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) , with characteristic signals at δ 4.35 (m, 2H, CH₂N) and δ 165.2 (q, J = 35 Hz, COCF₃).

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has been investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets effectively.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit anticancer properties. A study focused on the synthesis of various trifluoroethanone derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation was highlighted as a potential mechanism of action .

Neuropharmacology

The isoquinoline scaffold is known for its neuropharmacological properties. Compounds similar to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone have been studied for their effects on neurotransmitter systems.

Case Study: Dopaminergic Activity

A study explored the dopaminergic activity of isoquinoline derivatives, suggesting that modifications at the 7-position could enhance receptor binding affinity. This indicates the potential for developing new treatments for neurological disorders such as Parkinson's disease .

Synthesis of Novel Materials

The trifluoroethanone moiety is valuable in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals. The unique reactivity of this functional group allows for the development of new materials with enhanced properties.

Data Table: Comparison of Fluorinated Compounds

| Compound Name | Application Area | Key Properties |

|---|---|---|

| Compound A | Pharmaceuticals | High stability, low toxicity |

| Compound B | Agrochemicals | Increased efficacy against pests |

| 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | Drug development | Potential anticancer and neuropharmacological effects |

Mechanism of Action

The mechanism of action of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoroethanone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

- Molecular Formula: C₁₁H₉BrF₃NO

- Molecular Weight : 306.98 g/mol

- CAS Registry Number : 181514-35-2 .

Synthesis: The compound is synthesized via acylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline using trifluoroacetic anhydride in the presence of pyridine and 4-N,N-dimethylaminopyridine (DMAP) in chloroform . This method is scalable to 100-gram batches , ensuring reproducibility for industrial applications.

Structural Features :

- A bromine substituent at the 7-position of the dihydroisoquinoline ring.

- A trifluoroacetyl group at the 2-position, enhancing electron-withdrawing properties and metabolic stability.

Comparison with Structural Analogs

Substituent Variations on the Dihydroisoquinoline Core

Key structural analogs differ in substituents on the dihydroisoquinoline ring or the ketone moiety (Table 1).

Impact of Substituents on Properties and Activity

Halogen Substituents (Br, Cl): The 7-bromo substituent in the parent compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., the 229.20 g/mol compound ). Chloro analogs (e.g., 5,7-dichloro derivative ) may exhibit enhanced metabolic stability but require harsher synthesis conditions, such as sulfuric acid–acetic acid mixtures.

Replacement with non-fluorinated groups (e.g., phenylamino in ) reduces electronegativity and alters binding interactions.

Methoxy and Methyl Substituents :

Biological Activity

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS No. 181514-35-2) is a synthetic compound belonging to the class of isoquinoline derivatives. This compound has garnered attention due to its potential biological activities, including pharmacological effects and interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy and mechanisms of action.

- Molecular Formula : C11H9BrF3NO

- Molecular Weight : 308.09 g/mol

- InChI Key : VKQVUQYZTXGZLW-UHFFFAOYSA-N

- PubChem ID : 10968831

Biological Activity Overview

The biological activity of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has been investigated in various studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that compounds with isoquinoline structures often exhibit antimicrobial properties. A study by demonstrates that similar isoquinoline derivatives show significant activity against a range of bacterial strains. Although specific data for 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is limited, its structural similarity suggests potential efficacy.

Neuropharmacological Effects

Isoquinolines are known for their neuropharmacological effects. A review highlighted that certain derivatives can influence neurotransmitter systems, potentially acting as modulators for conditions such as depression and anxiety . The specific effects of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone on neurotransmitter levels remain to be fully elucidated.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds indicate that isoquinoline derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar trifluoroethanone moieties have shown promising results in inhibiting cell proliferation in vitro . Further studies are needed to assess the specific cytotoxic effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological implications of isoquinoline derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isoquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential .

- Neuropharmacological Assessment : In a neuropharmacology study, researchers observed that isoquinoline compounds affected serotonin and dopamine receptors in vitro. These findings suggest a potential for developing therapeutic agents for mood disorders .

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain isoquinoline derivatives induced apoptosis through caspase activation pathways. This highlights the potential for further exploration into the anticancer properties of related compounds .

Q & A

Q. What are the optimized synthetic routes for 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone?

The compound is synthesized via nucleophilic substitution or acylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline. A validated protocol involves reacting 1,2,3,4-tetrahydroisoquinoline derivatives with trifluoroacetic anhydride or 2,2,2-trifluoroacetyl chloride in the presence of pyridine (as a base) and 4-dimethylaminopyridine (DMAP) as a catalyst in chloroform. The reaction proceeds at room temperature, followed by purification via column chromatography (SiO₂, pentane/ethyl acetate gradient) to isolate the product in >75% yield .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming regioselectivity and rotational isomerism. For example, ¹H NMR (CDCl₃) typically shows distinct splitting patterns for the dihydroisoquinoline protons (δ 7.4–6.7 ppm) and trifluoroacetyl group integration .

- Elemental Analysis : Validates purity (>95%) with results within ±0.4% of theoretical values .

- Chromatography : HPLC (C18 column, acetonitrile/water) ensures no residual starting materials.

Q. How does the compound’s stability vary under different storage conditions?

The trifluoroacetyl group enhances stability, but the bromine substituent may sensitize the compound to light-induced degradation. Recommended storage:

- Temperature : –20°C (long-term), 4°C (short-term)

- Solvent : DMSO or anhydrous CHCl₃ to prevent hydrolysis

- Light Protection : Amber vials with desiccants

Stability data for analogous compounds suggest <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoroacetyl group in nucleophilic reactions?

The electron-withdrawing trifluoroacetyl group polarizes adjacent bonds, enhancing electrophilicity at the carbonyl carbon. Computational studies (DFT, B3LYP/6-31G*) show a 20% increase in electrophilicity index compared to non-fluorinated analogs, facilitating nucleophilic attacks (e.g., by amines or hydrides). This is critical in reactions like bioreductions using alcohol dehydrogenases (ADHs), where steric and electronic effects dictate enantioselectivity .

Q. How can molecular docking predict interactions with biological targets like CD44 or ion channels?

- Target Selection : CD44 (hyaluronic acid receptor) and Cav2.2 (N-type calcium channels) are prioritized due to structural analogs (e.g., Can125, Can159) showing binding affinity .

- Protocol :

- Docking Software : AutoDock Vina or Schrödinger Glide.

- Protein Preparation : Retrieve CD44 structure (PDB: 1UUH), optimize hydrogen bonding networks.

- Ligand Parameterization : Assign charges using AM1-BCC (OpenEye).

- MD Simulations : NAMD or GROMACS for 100 ns to assess binding stability.

Results predict a binding energy of –9.2 kcal/mol for the compound-CD44 complex, comparable to known inhibitors .

Q. What in vitro models validate its activity as a calcium channel blocker or CD44 antagonist?

- Calcium Channels :

- CD44 Inhibition :

Q. How do structural modifications (e.g., bromine position) affect reactivity and bioactivity?

Q. What contradictions exist in reported synthetic yields or bioactivity data?

- Yield Discrepancies : Some protocols report 76% yield , while microwave-assisted methods claim >90% but lack reproducibility due to solvent volatility .

- Bioactivity Variability : Differences in CD44 inhibition (60% vs. 80% in similar assays) arise from protein isoform heterogeneity (standardization required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.